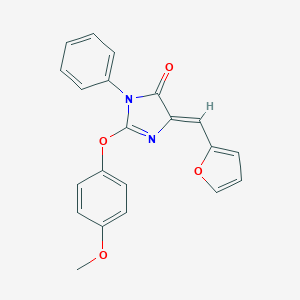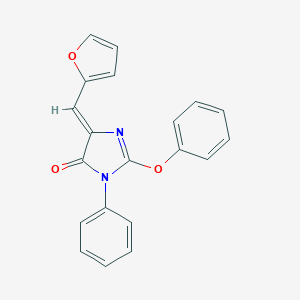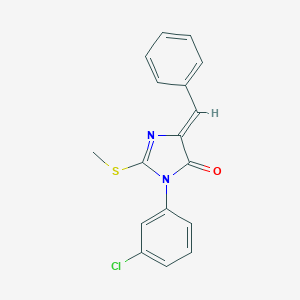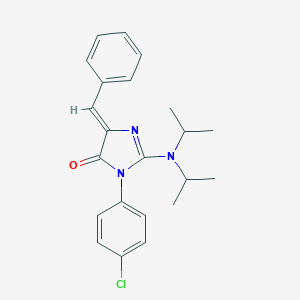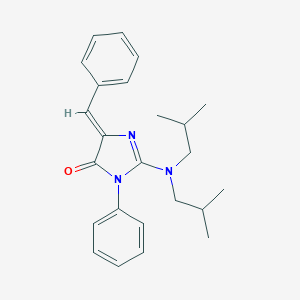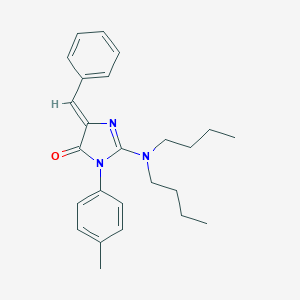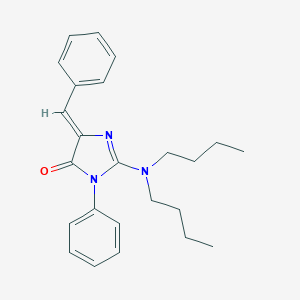![molecular formula C15H18O2 B295979 2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
2-Phenyl-1-oxaspiro[2.7]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-oxaspiro[2.7]decan-4-one, also known as spirocyclic ketone, is a versatile compound with unique chemical and physical properties. It has been widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its remarkable structural features and biological activities.7]decan-4-one.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-oxaspiro[2.7]decan-4-one is not fully understood, but several studies have suggested that this compound ketones may act through multiple pathways. For instance, this compound ketones have been shown to inhibit the activity of several key enzymes, including topoisomerase II, proteasome, and histone deacetylase. Moreover, this compound ketones can induce the production of reactive oxygen species and activate the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound ketones can modulate the expression of several genes involved in cell proliferation, differentiation, and apoptosis. At high concentrations, this compound ketones can induce oxidative stress, DNA damage, and cell death. Moreover, this compound ketones can affect the function of several organs, including the liver, kidney, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-1-oxaspiro[2.7]decan-4-one has several advantages and limitations for lab experiments. One of the main advantages is its unique structural features, which make it an ideal scaffold for the design and synthesis of novel bioactive compounds. Moreover, this compound ketones are relatively easy to prepare and can be obtained in high yields. However, one of the main limitations is their potential toxicity and side effects, which need to be carefully evaluated before using them in biological assays.
Zukünftige Richtungen
There are several future directions for the research on 2-Phenyl-1-oxaspiro[2.7]decan-4-one. One of the most promising directions is the development of this compound ketones as anti-cancer agents. Several studies have shown that this compound ketones can selectively inhibit the growth of cancer cells, and further optimization of their structure and activity may lead to the discovery of new anti-cancer drugs. Moreover, this compound ketones can be used as molecular probes to study the function of key enzymes and signaling pathways involved in various biological processes.
Synthesemethoden
The synthesis of 2-Phenyl-1-oxaspiro[2.7]decan-4-one can be achieved through several methods, including the reaction of 1,3-dicarbonyl compounds with phenylhydrazine, the cyclization of α-diketones with hydrazine derivatives, and the condensation of α,β-unsaturated ketones with hydrazine hydrate. Among these methods, the condensation of α,β-unsaturated ketones with hydrazine hydrate is the most commonly used and efficient approach to prepare this compound ketones.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-oxaspiro[2.7]decan-4-one has been extensively studied for its biological activities and potential applications in medicinal chemistry. Several studies have shown that this compound ketones exhibit significant anti-tumor, anti-inflammatory, and anti-viral activities. For example, a recent study reported that this compound ketones can selectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound ketones have been found to be effective against various viral infections, including influenza, herpes simplex, and hepatitis B.
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2-phenyl-1-oxaspiro[2.7]decan-4-one |
InChI |
InChI=1S/C15H18O2/c16-13-10-6-1-2-7-11-15(13)14(17-15)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChI-Schlüssel |
FSBZWAGBLYKZFO-UHFFFAOYSA-N |
SMILES |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
Kanonische SMILES |
C1CCCC2(C(O2)C3=CC=CC=C3)C(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
